molecular formula C19H17BrN2O4 B2440890 4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 871908-19-9

4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No. B2440890
CAS RN: 871908-19-9
M. Wt: 417.259
InChI Key: JHDIQDXWNHIDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazoline derivative. Pyrazolines are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms . They are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Chemical Reactions Analysis

Pyrazolines can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, the bromophenyl group in the molecule could potentially undergo a Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research by Adnan, Hassan, & Thamer (2014) focused on synthesizing heterocyclic compounds, including pyrazol derivatives, which are prepared by reacting various components such as 2-aminobenzaldehyde with salicylaldehyde. This process includes creating compounds related to 4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.

Crystal Structure Analysis

The study by Loh et al. (2013) presented the preparation of pyrazole compounds and their characterization using X-ray single crystal structure determination. This research contributes to the understanding of the crystal structures of compounds similar to 4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.

Biomedical Applications

Ryzhkova, Ryzhkov, & Elinson (2020) Ryzhkova, Ryzhkov, & Elinson (2020) investigated the electrochemically induced multicomponent transformation of various components, including 4-bromophenyl isoxazol derivatives. The synthesized compounds show promise for different biomedical applications, particularly for regulating inflammatory diseases.

Antimicrobial and Anti-inflammatory Properties

Menozzi et al. (1994) explored the reaction of certain compounds to form pyrazole derivatives, showing strong anti-inflammatory and analgesic activity. This study provides insight into the potential therapeutic applications of compounds related to 4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.

Mechanism of Action

The mechanism of action of pyrazoline derivatives can vary widely depending on their structure and the target they interact with. Some pyrazoline derivatives have been found to inhibit enzymes like acetylcholinesterase, which can affect nerve pulse transmission .

properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c20-13-7-5-12(6-8-13)15-11-16(14-3-1-2-4-17(14)23)22(21-15)18(24)9-10-19(25)26/h1-8,16,23H,9-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDIQDXWNHIDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

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